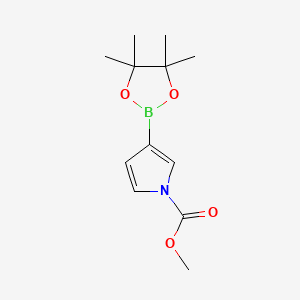

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

描述

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate (CAS 109682-06-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₉BNO₄ and a molecular weight of 217.26 g/mol . It features a pyrrole ring substituted at position 3 with a pinacol boronate ester group and at position 1 with a methyl carboxylate. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a method widely used in pharmaceutical and materials chemistry for forming carbon-carbon bonds .

属性

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-7-14(8-9)10(15)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMWLYSIZPLKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682326 | |

| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-05-0 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrrole reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions, such as temperature and reaction time, vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a new carbon-carbon bonded compound, while oxidation reactions yield boronic acids .

科学研究应用

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly for forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. Its ability to participate in substitution reactions allows for the creation of complex molecular architectures.

Medicinal Chemistry

Research indicates that methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate exhibits potential pharmacological properties:

-

Anticancer Activity : Preliminary studies show that derivatives can inhibit cancer cell proliferation across various lines (e.g., breast and prostate cancer). For instance:

Compound Cell Line IC50 (µM) Selectivity Index S1 A375 1.71 ± 0.58 21.09 S19 MCF7 2.50 ± 0.70 15.00

The mechanism of action involves modulation of enzyme activities and cellular signaling pathways.

Materials Science

The unique electronic properties of this compound allow its use in developing advanced materials such as polymers and electronic components. Its boronate ester group enhances the material's stability and functionality.

Research has explored the biological activities of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate:

- Anti-inflammatory Properties : Assays indicate that this compound can reduce pro-inflammatory cytokines in activated microglial cells, suggesting therapeutic potential in neuroinflammatory conditions.

作用机制

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Reactivity and Stability

- In contrast, pyrazole-based analogs (e.g., ) exhibit higher thermal stability due to aromatic nitrogen atoms .

- Steric Effects : Bulky groups like triisopropylsilyl (TIPS) in and shield the boronate, reducing unintended side reactions but requiring harsher coupling conditions .

- Halogenated Derivatives : The chloro-substituted compound () allows for sequential functionalization (e.g., nucleophilic displacement) post-cross-coupling, expanding synthetic utility.

生物活性

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- Molecular Formula : C12H19BNO4

- Molecular Weight : 239.09 g/mol

- Purity : >98% (GC)

Mechanisms of Biological Activity

The biological activity of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate can be attributed to its interactions with various biological targets:

- Kinase Inhibition : Preliminary studies indicate that compounds with similar structural motifs exhibit inhibitory effects on protein kinases. For instance, analogs have shown selectivity towards CDK4/6 and other receptor tyrosine kinases .

- Cell Growth Inhibition : In vitro assays have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. Notably, one study reported significant cytostatic effects on human metastatic melanoma cells .

- Antioxidant Activity : Some derivatives have shown promise as antioxidants, potentially reducing oxidative stress in cellular models .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted at the University of Florence evaluated the ability of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate to inhibit cell proliferation in metastatic melanoma cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value in the micromolar range. This suggests that the compound may act as a potential therapeutic agent against aggressive cancer types .

Case Study 2: Kinase Selectivity and Binding Affinity

Research published in a peer-reviewed journal explored the binding affinity of similar compounds to CDK inhibitors. The findings revealed that modifications to the dioxaborolane moiety could enhance selectivity for specific kinase conformations. This highlights the potential for developing targeted therapies based on structural modifications of the compound .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (µM) | Target Kinase |

|---|---|---|

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan) | ~10 | CDK4/6 |

| Avapritinib | <0.01 | PDGFRA D842V |

| Imatinib | ~0.05 | BCR-ABL |

常见问题

Basic Research Questions

Q. What are the primary synthetic strategies for preparing Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via hydrogenation of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate using catalysts like 10% Pd/C or 5% Rh/C in ethanol. For example, hydrogenation with Pd/C yields 82% of the saturated pyrrolidine derivative, while Rh/C achieves 73% yield on a gram scale . Key parameters include catalyst loading, reaction time (e.g., 16 hours), and solvent choice. Post-reaction purification involves vacuum evaporation and analysis by NMR to detect rotational isomers, which may require chromatographic separation.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Methodology : X-ray crystallography is critical for resolving rotational isomers and confirming stereochemistry. For instance, single-crystal studies using SHELX software (e.g., SHELXL for refinement) provide lattice parameters (e.g., monoclinic , , ) and hydrogen-bonding interactions . Complementary techniques include NMR (e.g., δ 3.74 ppm for pyrrolidine protons) and ESI-MS for molecular weight verification. Rotameric mixtures may necessitate low-temperature NMR or dynamic chromatography .

Q. What are the common applications of this compound in organic synthesis?

- Methodology : The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions. For example, coupling with aryl halides under Pd catalysis forms biaryl structures, critical in medicinal chemistry. Reaction optimization involves ligand selection (e.g., phosphine ligands), base (e.g., NaCO), and solvent (e.g., DMF/HO mixtures) . Yields depend on steric and electronic factors of coupling partners.

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be improved when using this compound, and what factors lead to variability in reported data?

- Methodology : Catalyst choice (e.g., Pd(PPh) vs. PdCl(dppf)) significantly impacts efficiency. Contradictions in literature yields often arise from differences in substrate electronic profiles, solvent purity, or moisture sensitivity of the boronic ester. For example, electron-deficient aryl halides may require higher temperatures (80–100°C) or microwave assistance. Kinetic studies using in situ IR or LC-MS can identify side reactions (e.g., protodeboronation) .

Q. What challenges arise in crystallizing this compound, and how can weak intermolecular interactions be leveraged for crystal engineering?

- Methodology : Weak C–H⋯O and C–H⋯π interactions dominate packing, as seen in related pyrrole derivatives. Crystallization trials should employ slow evaporation in solvents like ethyl acetate/hexane (1:4). For stubborn cases, seeding or isomorphic substitution (e.g., replacing tert-butyl with methyl groups) may improve crystal quality. SHELXD or SHELXE software aids in solving twinned or low-resolution datasets .

Q. How do steric and electronic properties of the dioxaborolane group influence reactivity in non-traditional reactions (e.g., photoredox catalysis)?

- Methodology : The electron-withdrawing dioxaborolane stabilizes radical intermediates in photoredox reactions. For instance, blue-light irradiation with [Ir(ppy)] as a catalyst enables C–B bond functionalization. Computational DFT studies (e.g., using Gaussian 16) map frontier molecular orbitals to predict reactivity. Steric hindrance from tetramethyl groups may slow diffusion-controlled steps, necessitating bulky ligands or flow chemistry setups .

Data Contradiction Analysis

Q. Why do hydrogenation protocols for related pyrrole-boronic esters report divergent yields with Pd/C vs. Rh/C?

- Analysis : Pd/C achieves higher yields (82%) in small-scale reactions due to faster activation, while Rh/C excels in gram-scale hydrogenation (73%) owing to better catalyst stability. Contradictions arise from substrate accessibility: Pd/C may deactivate faster in the presence of byproducts like amines. Kinetic profiling via gas uptake measurements clarifies these disparities .

Methodological Tables

Table 1. Key Crystallographic Data for Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| 13.2332(6) | ||

| 111.530(2) | ||

| 0.040 |

Table 2. Catalytic Hydrogenation Yields with Different Catalysts

| Catalyst | Scale | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 10% Pd/C | 0.5 mmol | 82 | Ethanol, 16 h | |

| 5% Rh/C | 1 g | 73 | Ethanol, 13 mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。